1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route can be outlined as follows:
Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole core through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Benzyl Groups: The benzyl groups are introduced through nucleophilic substitution reactions. For instance, 3-fluorobenzyl chloride can be reacted with the pyrazole core in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with 3-methoxybenzylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrazole moieties, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or bromide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its pharmacological effects, such as its potential as a drug candidate for treating various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide would depend on its specific biological or pharmacological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorobenzyl)-3-(benzyl)-1H-pyrazole-4-carboxamide: Lacks the ether and methoxy groups, potentially altering its chemical and biological properties.
1-(3-chlorobenzyl)-3-((3-chlorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide: Substitution of fluorine with chlorine may affect its reactivity and biological activity.
1-(3-methoxybenzyl)-3-((3-methoxybenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide: Presence of methoxy groups instead of fluorine may influence its solubility and interaction with biological targets.
Uniqueness
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both fluorine and methoxy substituents, which can significantly impact its chemical reactivity, biological activity, and potential applications. The combination of these functional groups may enhance its stability, solubility, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O3/c1-33-23-10-4-5-18(13-23)14-29-25(32)24-16-31(15-19-6-2-8-21(27)11-19)30-26(24)34-17-20-7-3-9-22(28)12-20/h2-13,16H,14-15,17H2,1H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGBNTMMAOPFOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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